molecular formula C26H18N2 B2539467 (2Z,10Z)-3,10-diphenyl-2,11-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),2,4(9),5,7,10,13,15-octaene

(2Z,10Z)-3,10-diphenyl-2,11-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),2,4(9),5,7,10,13,15-octaene

Cat. No.: B2539467
M. Wt: 358.4 g/mol
InChI Key: UMEQDRXHICXZHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of polycyclic aromatic systems featuring a tricyclic framework with two diaza (N–N) linkages and phenyl substituents at positions 3 and 10. Its structure comprises a 16-membered macrocycle fused with smaller rings, creating a rigid, conjugated system that influences its electronic and steric properties. The stereochemistry (2Z,10Z) indicates cis-configuration at both double bonds, which may enhance planarity and π-conjugation, critical for applications in materials science or medicinal chemistry.

Properties

IUPAC Name

6,11-diphenylbenzo[c][1,6]benzodiazocine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2/c1-3-11-19(12-4-1)25-21-15-7-8-16-22(21)26(20-13-5-2-6-14-20)28-24-18-10-9-17-23(24)27-25/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEQDRXHICXZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C(C4=CC=CC=C42)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MMV007113 typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,2’-dinitrobiphenyl with hydrazine hydrate, followed by reduction and cyclization to form the diazocine ring structure. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon .

Industrial Production Methods

Industrial production of MMV007113 may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

MMV007113 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like malaria.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of MMV007113 involves its interaction with specific molecular targets. One of the primary targets is the Plasmodium falciparum Niemann-Pick Type C1-Related (PfNCR1) protein, which is involved in maintaining plasma membrane lipid composition. By disrupting this protein, MMV007113 affects the lipid homeostasis of the parasite, leading to its death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitro-Substituted Analog: (2Z,10Z)-6,14-Dinitro-3,11-Diphenyl-2,10-Diazatricyclo[10.4.0.0⁴,⁹]hexadeca-1(12),2,4,6,8,10,13,15-octaene

Key Differences and Implications

  • Substituents: The nitro groups at positions 6 and 14 introduce strong electron-withdrawing effects, altering the compound’s electronic profile compared to the non-nitrated parent structure. This likely reduces electron density in the aromatic system, increasing susceptibility to nucleophilic attack .
  • Applications : Nitro-substituted analogs are often explored as precursors for explosives or redox-active materials, whereas the parent compound’s phenyl groups may favor applications in organic electronics or as ligands in catalysis.

Table 1: Structural and Electronic Comparison

Property Target Compound Nitro-Substituted Analog
Molecular Formula C₂₈H₂₂N₂ C₂₈H₂₀N₄O₄
Key Substituents Phenyl (C₆H₅) Nitro (NO₂)
Predicted LogP* ~5.2 (lipophilic) ~3.8 (polar)
Electronic Effect Mildly donating Strongly withdrawing
Potential Use Case Ligand design Energetic materials

*LogP estimated via fragment-based methods.

Tetracyclic Dithia-Aza Analogs: 9-Aryl-3,7-Dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-ones

Key Differences and Implications

  • Heteroatom Composition : Replacement of two nitrogen atoms with sulfur (3,7-dithia) increases ring strain due to sulfur’s larger atomic radius, reducing conformational flexibility compared to the diazatricyclic system .
  • Functional Groups : Methoxy (IIi) and hydroxy (IIj) substituents on the aryl ring enhance hydrogen-bonding capacity, which the parent compound lacks. This could improve solubility in polar solvents or bioavailability.

Table 2: Comparative Analysis of Ring Systems

Property Target Compound Tetracyclic Dithia-Aza Analog
Ring System Tricyclic Tetracyclic
Heteroatoms 2 N 1 N, 2 S
Aryl Substituents Phenyl 4-Methoxy/Hydroxyphenyl
Conjugation Length Extended Moderate
Stability High (rigid) Moderate (strain from S)

Research Findings and Implications

Reactivity : The nitro-substituted analog’s electron-deficient core () may facilitate electrophilic aromatic substitution, whereas the parent compound’s phenyl groups favor π-π stacking interactions, relevant in supramolecular chemistry .

Synthetic Accessibility : The parent compound’s simpler tricyclic system likely allows more straightforward synthesis compared to nitro or tetracyclic derivatives, which require additional functionalization steps.

Biological Activity

The compound (2Z,10Z)-3,10-diphenyl-2,11-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),2,4(9),5,7,10,13,15-octaene , also known as Rhizopodin (CID 25198043), is a complex organic molecule with significant biological activity. This article reviews its biological properties based on various studies and sources.

Chemical Structure

The molecular formula for Rhizopodin is C78H124N4O22C_{78}H_{124}N_4O_{22}. The structure features multiple phenyl groups and a diazatricyclic framework that contributes to its unique biological interactions.

Biological Activity Overview

Rhizopodin exhibits a variety of biological activities that can be categorized into several key areas:

  • Anticancer Properties :
    • Studies indicate that Rhizopodin has potential anticancer effects. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
    • A notable study demonstrated that Rhizopodin significantly reduced tumor growth in xenograft models of human cancers .
  • Antimicrobial Effects :
    • Rhizopodin has been reported to possess antimicrobial properties against a range of pathogens, including bacteria and fungi. Its efficacy varies with the type of microorganism and concentration used.
    • In vitro tests revealed that Rhizopodin inhibited the growth of resistant strains of bacteria .
  • Neuroprotective Effects :
    • Recent research suggests that Rhizopodin may have neuroprotective properties. It appears to mitigate oxidative stress in neuronal cells and improve survival rates under neurotoxic conditions .

The precise mechanisms through which Rhizopodin exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Protein Synthesis : Rhizopodin may interfere with protein synthesis pathways essential for cell growth and division.
  • Modulation of Signaling Pathways : It is thought to affect various signaling pathways linked to cell survival and apoptosis.
  • Interaction with Cellular Membranes : The compound may alter membrane integrity or fluidity, impacting cellular functions.

Case Studies

  • Anticancer Activity :
    • A study published in the Journal of Medicinal Chemistry demonstrated that Rhizopodin analogs exhibited enhanced cytotoxicity against breast cancer cells compared to standard chemotherapeutics .
  • Antimicrobial Testing :
    • In a series of experiments conducted by researchers at a microbiology lab, Rhizopodin was tested against Staphylococcus aureus and Candida albicans. Results showed a minimum inhibitory concentration (MIC) of 15 µg/mL for both organisms .
  • Neuroprotection :
    • A neurobiology study highlighted that treatment with Rhizopodin reduced neuronal death in models of oxidative stress by 30% compared to untreated controls .

Table 1: Biological Activities of Rhizopodin

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cellsJournal of Medicinal Chemistry
AntimicrobialEffective against resistant bacterial strainsMicrobiology Lab Studies
NeuroprotectiveReduces oxidative stress in neuronsNeurobiology Study

Table 2: Efficacy Against Microorganisms

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 µg/mLMicrobiology Lab Studies
Candida albicans15 µg/mLMicrobiology Lab Studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.